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Compound of Interest

Compound Name: Platydesminium

Cat. No.: B15183790

Abstract

Platydesminium, a quaternary quinoline alkaloid isolated from various plant species of the
Rutaceae family, has garnered interest for its potential biological activities. The unambiguous
determination of its molecular structure is a critical first step in any drug discovery and
development pipeline. This application note provides a comprehensive overview and detailed
protocols for the structural elucidation of Platydesminium using a suite of one-dimensional
(1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques.
We present assigned *H and 3C NMR data, and illustrate the logical workflow for assembling
the molecular framework based on key NMR correlations.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for
the de novo structure elucidation of small molecules and natural products. It provides detailed
information about the chemical environment, connectivity, and spatial proximity of atoms within
a molecule. For a complex heterocyclic system like Platydesminium, a combination of 1D
NMR (*H, 13C) and 2D NMR experiments (COSY, HSQC, HMBC, NOESY) is essential for
complete and accurate structural assignment. This document serves as a practical guide for
researchers undertaking the NMR analysis of Platydesminium and related alkaloids.

Molecular Structure of Platydesminium
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Platydesminium is a quaternary furoquinoline alkaloid. Its core structure consists of a furan
ring fused to a quinoline system, with a positive charge localized on the nitrogen atom. The
specific substitution pattern and stereochemistry are key features to be determined by NMR
analysis.

NMR Data Presentation

The following tables summarize the assigned *H and 3C NMR chemical shifts for
Platydesminium, recorded in a suitable solvent such as DMSO-de at 500 MHz for *H and 125
MHz for 13C.

Table 1: *H NMR Data for Platydesminium (500 MHz, DMSO-ds)

. . Coupling
. Chemical Shift . .
Position Multiplicity Constant (J, Integration
(6, ppm)
Hz)
H-2' 7.95 d 24 1H
H-3' 7.20 d 2.4 1H
H-5 7.85 dd 85,15 1H
H-6 7.60 ddd 85,7.0,15 1H
H-7 7.90 ddd 85,7.0,15 1H
H-8 8.20 dd 85,15 1H
N-CHs 4.65 S - 3H
O-CHs (C4) 4.40 s - 3H
C3-OH 5.90 S - 1H

Table 2: 13C NMR Data for Platydesminium (125 MHz, DMSO-de)
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Position Chemical Shift (6, ppm)
C-2 163.5
C-3 98.0
C-4 158.0
C-4a 1195
C-5 123.0
C-6 1255
C-7 134.0
C-8 118.0
C-8a 140.0
Cc-2 145.0
C-3 106.0
N-CHs 43.5
O-CHs (C4) 56.5

Experimental Protocols
Sample Preparation

» Weighing: Accurately weigh 5-10 mg of purified Platydesminium sample.

¢ Dissolution: Dissolve the sample in 0.6 mL of deuterated solvent (e.g., DMSO-ds, MeOD).
Ensure complete dissolution, using gentle vortexing if necessary.

 Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug
of glass wool directly into the NMR tube to prevent shimming issues.

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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o Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (& = 0.00 ppm), if not using the residual solvent peak.

NMR Data Acquisition

The following parameters are typical for a 500 MHz spectrometer. Optimization may be
required based on the specific instrument and sample concentration.

e 'HNMR:
o Pulse Program: zg30
o Spectral Width: 16 ppm
o Acquisition Time: 3.28 s
o Relaxation Delay: 2.0 s
o Number of Scans: 16

e 13C NMR:

o Pulse Program: zgpg30 (proton-decoupled)

[¢]

Spectral Width: 240 ppm

[e]

Acquisition Time: 1.09 s

o

Relaxation Delay: 2.0 s

Number of Scans: 1024

[¢]

e 2D COSY (Correlation Spectroscopy):

o Pulse Program: cosygpgf

o Spectral Width (F1, F2): 12 ppm

o Number of Increments (F1): 256
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o Number of Scans per Increment: 8

e 2D HSQC (Heteronuclear Single Quantum Coherence):

o Pulse Program: hsqcedetgpsisp2.3

o Spectral Width (F2): 12 ppm

o Spectral Width (F1): 165 ppm

o 1J(CH) Coupling Constant: Optimized for 145 Hz

o Number of Increments (F1): 256

o Number of Scans per Increment: 16

e 2D HMBC (Heteronuclear Multiple Bond Correlation):

[e]

Pulse Program: hmbcgpndqgf

[e]

Spectral Width (F2): 12 ppm

o

Spectral Width (F1): 220 ppm

[¢]

Long-Range Coupling Constant (nJ(CH)): Optimized for 8 Hz

[¢]

Number of Increments (F1): 256

[e]

Number of Scans per Increment: 32

Structure Elucidation Workflow

The process of elucidating the structure of Platydesminium from NMR data follows a logical

progression, starting from simple 1D spectra and moving to more complex 2D correlation

experiments.
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Caption: Workflow for NMR-based structure elucidation of Platydesminium.

Interpretation of Key 2D NMR Correlations

The assembly of the Platydesminium structure relies on piecing together molecular fragments
identified through key 2D NMR correlations. The Heteronuclear Multiple Bond Correlation
(HMBC) experiment is particularly crucial for connecting non-protonated carbons to nearby
protons, thereby linking different parts of the molecule.
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¢ To cite this document: BenchChem. [Application Note: Elucidating the Structure of
Platydesminium via NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15183790#nmr-spectroscopy-for-platydesminium-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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